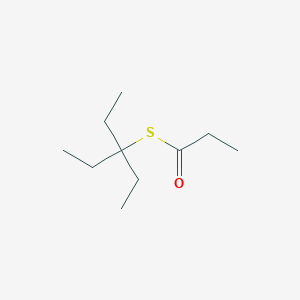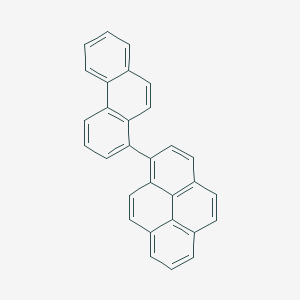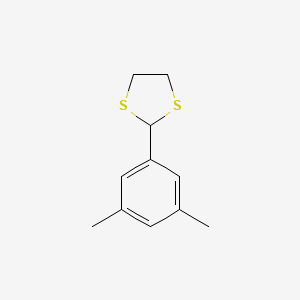
S-(3-Ethylpentan-3-yl) propanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Ethylpentan-3-yl) propanethioate: is a chemical compound with the molecular formula C10H20OS It is a thioester, which is a type of compound where a sulfur atom replaces the oxygen atom in an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethylpentan-3-yl) propanethioate typically involves the reaction of 3-ethylpentan-3-ol with propanethioic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to form the final thioester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(3-Ethylpentan-3-yl) propanethioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(3-Ethylpentan-3-yl) propanethioate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis reactions. It serves as a substrate for thioesterases, which are enzymes that hydrolyze thioesters to form carboxylic acids and thiols.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of S-(3-Ethylpentan-3-yl) propanethioate involves its interaction with specific molecular targets. In enzymatic reactions, the thioester bond is hydrolyzed by thioesterases, leading to the formation of carboxylic acids and thiols. This hydrolysis reaction is crucial in various metabolic pathways, including fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-Ethylpentane: A branched alkane with a similar carbon skeleton but lacking the thioester functionality.
Propanethioic acid: The parent thiol compound used in the synthesis of S-(3-Ethylpentan-3-yl) propanethioate.
3-Ethylpentan-3-ol: The alcohol precursor used in the synthesis of the thioester.
Uniqueness: this compound is unique due to its thioester functionality, which imparts distinct chemical reactivity compared to its similar compounds. This functionality allows it to participate in specific biochemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
| 105401-04-5 | |
Molekularformel |
C10H20OS |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
S-(3-ethylpentan-3-yl) propanethioate |
InChI |
InChI=1S/C10H20OS/c1-5-9(11)12-10(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
OLKYPPNEHJVAKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)SC(CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
